5-[(2-Acetylphenoxy)methyl]-2-furoic acid
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Overview
Description
5-[(2-Acetylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C14H12O5. It is known for its unique structure, which includes a furoic acid moiety linked to an acetylphenoxy group via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Acetylphenoxy)methyl]-2-furoic acid typically involves the reaction of 2-acetylphenol with a furoic acid derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a furoic acid derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Acetylphenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The furoic acid moiety can be reduced to form furan derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the furoic acid moiety can produce furan derivatives .
Scientific Research Applications
5-[(2-Acetylphenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-[(2-Acetylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The furoic acid moiety may also play a role in its biological effects by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxyphenoxy)methyl]-2-furoic acid
- 5-[(2-Methoxyphenoxy)methyl]-2-furoic acid
- 5-[(2-Chlorophenoxy)methyl]-2-furoic acid
Uniqueness
5-[(2-Acetylphenoxy)methyl]-2-furoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the phenoxy group .
Biological Activity
5-[(2-Acetylphenoxy)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
- Molecular Formula : C13H12O4
- SMILES Notation : CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
The compound features a furoic acid moiety linked to an acetylphenoxy group, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to reduced tumor growth.
- Induction of apoptosis : It activates apoptotic pathways, promoting programmed cell death in malignant cells.
A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of cancer .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cell damage and death.
- Modulation of Cell Signaling Pathways : The compound may alter signaling pathways associated with inflammation and cell survival, enhancing its therapeutic effects against tumors and infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results indicated:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Mycobacterium tuberculosis | 15 |
The compound demonstrated a strong inhibitory effect, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focused on the anticancer effects, this compound was administered to mice with induced tumors. The findings were as follows:
Treatment Group | Tumor Size Reduction (%) |
---|---|
Control | 0 |
Low Dose | 25 |
High Dose | 50 |
The high-dose group showed a remarkable reduction in tumor size, indicating the compound's potential as an effective anticancer treatment .
Properties
IUPAC Name |
5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPRWXGJAXWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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